molecular formula C18H18N6OS B287826 N-(2-methylphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide

N-(2-methylphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide

Cat. No. B287826
M. Wt: 366.4 g/mol
InChI Key: NTMUQFYIONANPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide, commonly known as MMPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of MMPTC is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). It also induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects
MMPTC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It also inhibits the proliferation and migration of cancer cells and exhibits antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MMPTC in lab experiments is its low toxicity and high selectivity towards specific targets. However, its hydrophobic nature and poor solubility in water can make it difficult to work with, and its stability under different conditions needs to be carefully evaluated.

Future Directions

There are several potential future directions for the use of MMPTC in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, its antibacterial and antifungal properties make it a promising candidate for the development of new antibiotics. Further research is needed to fully understand the potential applications of MMPTC and to optimize its properties for specific uses.
In conclusion, MMPTC is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of MMPTC and to optimize its properties for specific uses.

Synthesis Methods

MMPTC is synthesized through a multi-step process involving the reaction of 2-methylbenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting product with thiosemicarbazide and 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid hydrazide. The final product is obtained through the reaction of the intermediate product with acetic anhydride and glacial acetic acid.

Scientific Research Applications

MMPTC has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of novel therapeutic agents.

properties

Product Name

N-(2-methylphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide

Molecular Formula

C18H18N6OS

Molecular Weight

366.4 g/mol

IUPAC Name

1-(2-methylphenyl)-3-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]thiourea

InChI

InChI=1S/C18H18N6OS/c1-12-8-6-7-11-15(12)19-18(26)22-21-17(25)16-13(2)24(23-20-16)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,21,25)(H2,19,22,26)

InChI Key

NTMUQFYIONANPG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=S)NNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC=CC=C1NC(=S)NNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C

Origin of Product

United States

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